MEK 抑制剂 II
描述
MEK Inhibitor II is a chemical or drug that inhibits the mitogen-activated protein kinase kinase enzymes MEK1 and/or MEK2 . It controls the biological activity of MEK and is primarily used for Phosphorylation & Dephosphorylation applications . It has potential for the treatment of some cancers, especially those with BRAF-mutated melanoma, and KRAS/BRAF mutated colorectal cancer .
科学研究应用
Treatment of Non-Small Cell Lung Cancer
MEK inhibitors, including MEK Inhibitor II, have been used for the treatment of non-small cell lung cancer (NSCLC). They target the RAS/RAF/MEK/ERK signaling pathway, which leads to the proliferation, differentiation, and apoptosis of tumor cells . The combination of MEK inhibitors with chemotherapy, immune checkpoint inhibitors, epidermal growth factor receptor-tyrosine kinase inhibitors, or BRAF inhibitors has shown significant improvement in clinical efficacy .
Combination Therapy in Clinical Trials
MEK inhibitors have been explored in a number of clinical trials, and combination therapy has demonstrated promising outcomes . The combination of MEK inhibitors with other therapies may significantly increase therapeutic effects on patients with lung cancer .
Targeted Therapy in Cancer Treatment
MEK inhibitors target the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis . This makes them a promising strategy for cancer treatment, especially for cancers induced by RAS/RAF dysfunction .
Combination with Immune Checkpoint Inhibitors
The combination of MEK inhibitors with immune checkpoint inhibitors has emerged as an efficacious treatment for some cancers . This expands the efficacy of this class of agent .
Chemotherapeutic Intervention in Multiple Malignancies
Several MEK inhibitors have been developed and investigated in preclinical and clinical models. Results from these studies suggest that MEK inhibitors, whether alone or in combination with other anticancer therapies, may have a significant role to play in the future management of malignancy .
Induction of MYOG and Remodeling of Super-Enhancers
MEK inhibition with trametinib leads to the loss of ERK2 at the MYOG promoter and releases the transcriptional stalling of MYOG expression. MYOG subsequently opens chromatin and establishes super-enhancers at genes required for late myogenic differentiation .
Treatment of Various Tumor Types
MEK inhibitors are being investigated in several trials for a variety of tumor types, such as pancreatic cancer, melanoma, non-small cell lung cancer, differentiated thyroid cancer, and colorectal cancer .
Development of Precision Medicine
The use of MEK inhibitors has changed dramatically with the development of molecular profiling, targeted therapeutic agents, and precision medicine . This has improved the overall prognosis of lung cancer .
作用机制
Target of Action
MEK Inhibitor II primarily targets the mitogen-activated protein kinase kinases (MAPKK) enzymes, specifically MEK1 and MEK2 . These enzymes are integral members of the MAPK/ERK signaling pathway, which plays a crucial role in regulating cellular functions such as proliferation, survival, and differentiation .
Mode of Action
MEK Inhibitor II interacts with its targets, MEK1 and/or MEK2, by binding to them and inhibiting their function . This inhibition is achieved through allosteric binding, which prevents either MEK1 alone or both MEK1 and MEK2 from functioning . The selectivity of MEK inhibitors is due to their binding to a unique site near the ATP binding pocket of the protein kinase .
Biochemical Pathways
The primary biochemical pathway affected by MEK Inhibitor II is the MAPK/ERK pathway . This pathway is often overactive in some cancers . By inhibiting MEK1 and MEK2, MEK Inhibitor II disrupts this pathway, leading to changes in cell proliferation and survival .
Pharmacokinetics
MEK inhibitors, including MEK Inhibitor II, are primarily oral agents requiring daily or twice daily dosing, and are metabolized by the liver’s cytochrome P450 system . The pharmacokinetics of MEK inhibitors can vary, but generally, they are absorbed rapidly and eliminated at a medium speed after drug withdrawal .
Result of Action
The inhibition of MEK-dependent cell signaling by MEK Inhibitor II leads to cell death and the inhibition of tumor growth . This makes MEK inhibitors a potential treatment for cancers, especially those induced by RAS/RAF dysfunction . Moreover, ocular toxicities are a known class effect of MEK inhibitor therapy .
Action Environment
The action, efficacy, and stability of MEK Inhibitor II can be influenced by various environmental factors. For instance, the activity of MEK inhibitors is differentially regulated by upstream activation of RAS as opposed to BRAF . Understanding these factors is crucial for optimizing the use of MEK inhibitors in cancer treatment .
安全和危害
未来方向
The development of MEK inhibitors has been accelerated by a remarkable collaboration between the NF community, researchers, funding agencies, and pharmaceutical company stakeholders . Future studies should focus on better patient selection and synergistic combination therapies involving MEK inhibition . The combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .
属性
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSWJNGTWVFOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327788 | |
Record name | MEK Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
623163-52-0 | |
Record name | MEK Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。